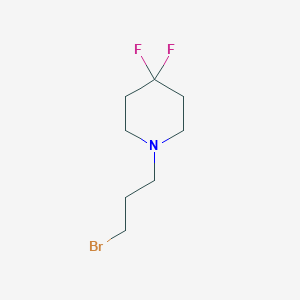

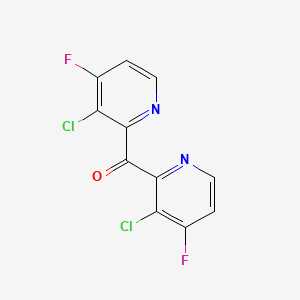

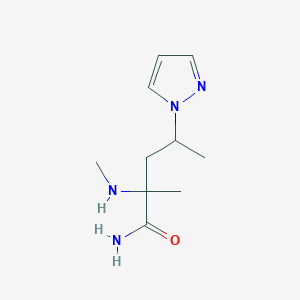

![molecular formula C21H37GdN4O15 B13642872 gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)

gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gadopentetate Monomeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a complex of gadolinium with diethylenetriamine penta-acetic acid (DTPA) and meglumine, which helps in improving the contrast of MRI images by altering the magnetic properties of nearby water molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gadopentetate Monomeglumine involves the complexation of gadolinium ions with diethylenetriamine penta-acetic acid (DTPA) and meglumine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the complex. The process involves the following steps:

- Dissolution of gadolinium oxide in hydrochloric acid to form gadolinium chloride.

- Neutralization of the solution with sodium hydroxide.

- Addition of diethylenetriamine penta-acetic acid to form the gadolinium-DTPA complex.

- Introduction of meglumine to stabilize the complex .

Industrial Production Methods: Industrial production of Gadopentetate Monomeglumine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving stringent quality control measures to ensure the final product meets pharmaceutical standards. The solution is then sterilized and packaged for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Gadopentetate Monomeglumine primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Complexation: Diethylenetriamine penta-acetic acid and meglumine are the primary reagents used in the synthesis.

Stabilization: The complex is stabilized in an aqueous medium with controlled pH to prevent dissociation.

Major Products: The major product of the synthesis is the stable gadolinium-DTPA-meglumine complex, which is used as a contrast agent in MRI .

Applications De Recherche Scientifique

Gadopentetate Monomeglumine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures.

Biology: Helps in visualizing biological tissues and structures in MRI, aiding in the study of anatomical and physiological processes.

Medicine: Widely used in clinical MRI to enhance the contrast of images, allowing for better diagnosis of conditions such as tumors, vascular diseases, and neurological disorders.

Industry: Employed in the development of new imaging techniques and contrast agents.

Mécanisme D'action

Gadopentetate Monomeglumine works by altering the magnetic properties of water molecules in the body. When placed in a magnetic field, the gadolinium ion shortens the T1 and T2 relaxation times of nearby water protons, enhancing the contrast of MRI images. This effect is particularly useful in highlighting areas with abnormal vascularity or disrupted blood-brain barriers .

Comparaison Avec Des Composés Similaires

Gadopentetate Monomeglumine is one of several gadolinium-based contrast agents (GBCAs) used in MRI. Similar compounds include:

Gadoterate Meglumine: Another gadolinium-DTPA complex with similar applications but different pharmacokinetic properties.

Gadobutrol: A macrocyclic GBCA with higher stability and lower risk of gadolinium release.

Gadobenate Dimeglumine: Known for its higher relaxivity and better contrast enhancement in certain imaging applications.

Uniqueness: Gadopentetate Monomeglumine is unique due to its well-established safety profile and widespread use in clinical practice. It was the first GBCA approved for MRI and remains a standard choice for many imaging procedures .

Propriétés

Formule moléculaire |

C21H37GdN4O15 |

|---|---|

Poids moléculaire |

742.8 g/mol |

Nom IUPAC |

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-3 |

Clé InChI |

LZQIEMULHFPUQY-UHFFFAOYSA-K |

SMILES canonique |

CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

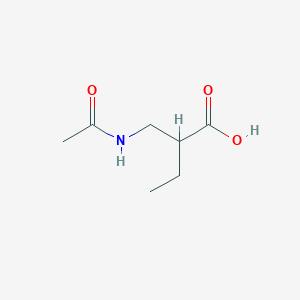

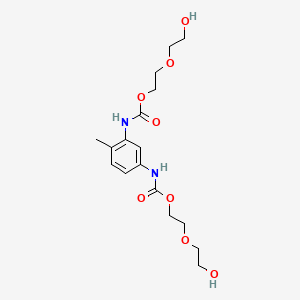

![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)

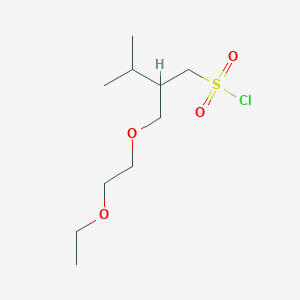

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)

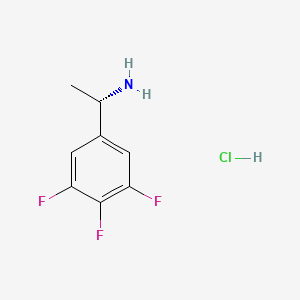

![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)